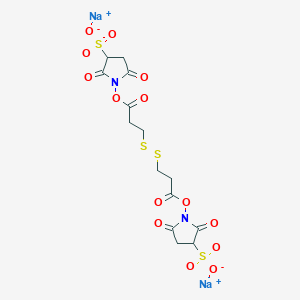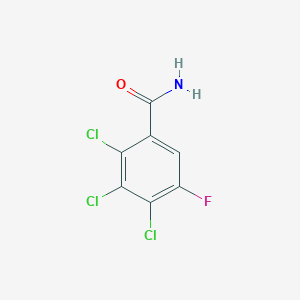
3-Amino-5-bromo-isonicotinic acid trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-isonicotinic acid trifluoroacetate is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-isonicotinic acid trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-isonicotinic acid trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-isonicotinic acid trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-isonicotinic acid trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoroacetate groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromo-isonicotinic acid: Lacks the trifluoroacetate group but shares similar structural features.
3-Amino-5-chloro-isonicotinic acid trifluoroacetate: Similar structure with a chlorine atom instead of bromine.
3-Amino-5-bromo-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group at the 2-position.
Uniqueness
3-Amino-5-bromo-isonicotinic acid trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can significantly influence its chemical reactivity and biological activity. The combination of the amino, bromine, and trifluoroacetate groups provides a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-amino-5-bromopyridine-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.C2HF3O2/c7-3-1-9-2-4(8)5(3)6(10)11;3-2(4,5)1(6)7/h1-2H,8H2,(H,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFHVXDKZSAIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Chloro-pyridin-3-yl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027486.png)

![8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027500.png)
![2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone](/img/structure/B8027514.png)
![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride](/img/structure/B8027522.png)
![3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027539.png)

![8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027555.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8027558.png)

![5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B8027568.png)

